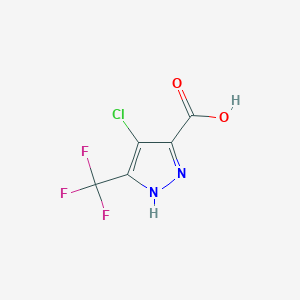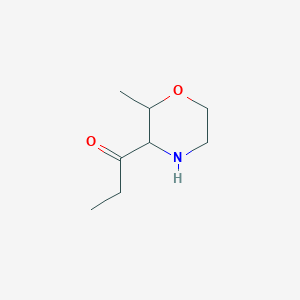
(5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2NO2S2 and a molecular weight of 282.17 g/mol . This compound is known for its versatility and reactivity, making it a valuable building block in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride typically involves the reaction of 5-chloro-1,3-benzothiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: (5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .
Aplicaciones Científicas De Investigación
(5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses to introduce the sulfonyl group into target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparación Con Compuestos Similares
(5-Chloro-1,3-benzothiazol-2-yl)methanamine: This compound shares the benzothiazole core but has an amine group instead of the sulfonyl chloride group.
(5-Chloro-1,3-benzothiazol-2-yl)methanol: Similar structure with a hydroxyl group replacing the sulfonyl chloride group.
Uniqueness: The presence of the sulfonyl chloride group in (5-Chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride imparts unique reactivity compared to its analogs. This makes it particularly useful in introducing the sulfonyl group into various molecules, a feature not shared by its amine or hydroxyl analogs .
Propiedades
Fórmula molecular |
C8H5Cl2NO2S2 |
|---|---|
Peso molecular |
282.2 g/mol |
Nombre IUPAC |
(5-chloro-1,3-benzothiazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO2S2/c9-5-1-2-7-6(3-5)11-8(14-7)4-15(10,12)13/h1-3H,4H2 |
Clave InChI |
FTPXQUYOUCCEJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C(S2)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
![Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13172335.png)



![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)

![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)

